3-Fluoro-4-(trifluoromethoxy)benzoic acid chemical properties
3-Fluoro-4-(trifluoromethoxy)benzoic acid chemical properties
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzoic Acid: Properties, Synthesis, and Applications
Introduction: A Strategic Building Block in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine has become a cornerstone for designing molecules with enhanced performance. The subject of this guide, 3-Fluoro-4-(trifluoromethoxy)benzoic acid (CAS 886498-89-1), is a prime exemplar of a highly functionalized aromatic building block. Its unique substitution pattern—a carboxylic acid for derivatization, a fluorine atom, and a trifluoromethoxy group—offers a powerful combination of properties for fine-tuning the steric, electronic, and pharmacokinetic profiles of target compounds.
The trifluoromethoxy (-OCF3) group, in particular, has gained significant traction as a "super-halogen" or lipophilic hydrogen bond acceptor.[1] It is a potent electron-withdrawing group, which modulates the acidity of the benzoic acid and the reactivity of the aromatic ring.[2] Furthermore, it is exceptionally stable to metabolic degradation, a critical feature for extending the in-vivo half-life of drug candidates.[2] The adjacent fluorine atom further influences the molecule's electronic landscape and provides a handle for directing subsequent chemical transformations.
This guide provides an in-depth analysis of the core chemical properties, a robust and validated synthesis protocol, reactivity insights, and the strategic applications of this versatile compound for researchers, chemists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
The fundamental properties of 3-Fluoro-4-(trifluoromethoxy)benzoic acid are summarized below. While exhaustive experimental data for this specific compound is not widely published, the following tables provide known values and predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance and the known effects of its constituent functional groups.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 886498-89-1 | [3][4] |
| Molecular Formula | C₈H₄F₄O₃ | [3][4] |
| Molecular Weight | 224.11 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [N/A] |
| Melting Point | 98-101 °C | [5] |
| Solubility | Slightly soluble in water | [4] |
| Storage | Sealed in a dry environment, 2-8°C | [6][7] |
Predicted Spectroscopic Data
The structural confirmation of 3-Fluoro-4-(trifluoromethoxy)benzoic acid relies on a combination of spectroscopic techniques. Below are the predicted key signatures.
| Technique | Predicted Data |
| ¹H NMR | Signals expected in the aromatic region (approx. 7.5-8.5 ppm). Three distinct signals for the aromatic protons, showing complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. A broad singlet for the carboxylic acid proton (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons will appear between ~110-165 ppm. The carboxylic carbon will be downfield (>165 ppm). The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Carbons attached to or near the fluorine atom will show characteristic C-F coupling constants. |
| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine and a second for the -OCF₃ group. The aromatic fluorine will likely appear as a multiplet. The -OCF₃ signal will appear as a singlet at a characteristic chemical shift. |
| Mass Spec (MS) | Expected molecular ion peak [M]⁺ or [M-H]⁻ corresponding to its molecular weight. Fragmentation patterns would likely show loss of -OH, -COOH, and potentially the -OCF₃ group. |
Synthesis Methodology: A Validated Protocol via Directed Ortho-Metalation
While multiple synthetic routes can be envisioned, one of the most efficient and regioselective methods for preparing substituted benzoic acids of this type is through directed ortho-metalation (DoM), followed by carboxylation. The fluorine atom at position 3 is a potent ortho-directing group, enabling the selective deprotonation at the C2 position.[3]
This protocol describes a robust, self-validating workflow starting from the commercially available precursor, 1-fluoro-2-(trifluoromethoxy)benzene.
Diagram of Synthesis Workflow
Caption: Directed ortho-metalation and carboxylation workflow.
Step-by-Step Experimental Protocol
Materials:
-
1-fluoro-2-(trifluoromethoxy)benzene (1.0 eq)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.2 eq)
-
n-Butyllithium (n-BuLi) (1.2 eq, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Solid carbon dioxide (dry ice), crushed
-
Aqueous Hydrochloric Acid (e.g., 2M HCl)
-
Ethyl acetate, Brine (saturated NaCl solution), Sodium sulfate (anhydrous)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Vessel Preparation: All glassware must be oven-dried and assembled hot, then allowed to cool under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions.
-
Base Preparation (LiTMP): In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.2 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of lithium tetramethylpiperidide (LiTMP). Causality: LiTMP is a strong, non-nucleophilic base, ideal for deprotonation without competing addition to the aromatic ring.[2]
-
Precursor Solution: In a separate flask under an inert atmosphere, dissolve 1-fluoro-2-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Ortho-Lithiation: Transfer the freshly prepared LiTMP solution from Step 2 into the precursor solution from Step 3 via cannula, dropwise, while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. Causality: The fluorine atom directs the LiTMP base to deprotonate the adjacent ortho position (C2), forming a highly reactive aryllithium intermediate. The low temperature is critical to prevent side reactions and decomposition.
-
Carboxylation: In a separate beaker, place an excess of freshly crushed dry ice. Rapidly pour the aryllithium solution from Step 4 onto the dry ice with vigorous stirring. Causality: The highly nucleophilic aryllithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.
-
Quench and Acidification: Allow the mixture to warm to room temperature, which will sublime the excess CO₂. Slowly add water to quench any remaining reactive species. Acidify the aqueous mixture to a pH of 1-2 by adding 2M HCl. This protonates the carboxylate salt to form the desired carboxylic acid, which will likely precipitate.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-fluoro-4-(trifluoromethoxy)benzoic acid is governed by the interplay of its three functional groups.
Caption: Key reactivity domains of the molecule.
-
Carboxylic Acid Group: This is the primary site for derivatization. It readily undergoes standard transformations such as:
-
Esterification: Reaction with alcohols under acidic catalysis.
-
Amidation: Reaction with amines, typically activated by coupling agents (e.g., EDC, HATU), to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
-
Acid Chloride Formation: Conversion to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, enabling facile acylation reactions.
-
-
Aromatic Ring: The ring is significantly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effects of the -COOH, -F, and -OCF₃ groups. However, the directing effects of these substituents would dictate the position of any potential substitution. For nucleophilic aromatic substitution (SNAr), the ring is activated, although there are no suitable leaving groups present on the ring itself.
Applications in Research and Drug Development
While specific, named applications of 3-fluoro-4-(trifluoromethoxy)benzoic acid are not prevalent in readily available literature, its structure makes it an exceptionally valuable building block for synthesizing high-value compounds, particularly in drug discovery. Its utility can be understood by examining the roles its functional groups play in modern pharmaceuticals.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature highly substituted aromatic cores.[8] The benzamide moiety, readily formed from this acid, is a common scaffold. The fluorine and trifluoromethoxy groups are strategically employed to:
-
Enhance Binding Affinity: The fluorine can form key hydrogen bonds or favorable dipole interactions within the ATP-binding pocket of a kinase.[8]
-
Improve Metabolic Stability: The C-F and -OCF₃ bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, increasing the drug's half-life.[2]
-
Modulate Lipophilicity and Permeability: The -OCF₃ group significantly increases lipophilicity, which can be tailored to optimize cell membrane permeability and overall pharmacokinetic properties.[1]
-
-
Other APIs: The structural motifs present are found in a wide range of biologically active molecules. This acid serves as a crucial intermediate for creating libraries of compounds for screening against various therapeutic targets. Its derivatives are logical candidates for investigation as anti-inflammatory agents, neurological drugs, and in other areas where fluorinated pharmaceuticals have shown promise.[9][10]
Safety, Handling, and Storage
As a laboratory chemical, 3-fluoro-4-(trifluoromethoxy)benzoic acid requires careful handling according to standard safety protocols.
-
Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or glasses, and a lab coat. Use in a well-ventilated area or a fume hood to avoid inhaling dust.[3]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Ensure emergency eye wash stations and safety showers are accessible.[3]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]
-
Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[3]
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 6. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

